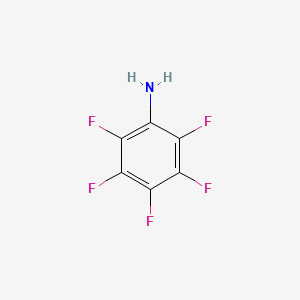

2,3,4,5,6-Pentafluoroaniline

説明

Significance within Fluorinated Aromatic Amines

2,3,4,5,6-Pentafluoroaniline (PFA) is a prominent member of the fluorinated aromatic amines family. solubilityofthings.com The substitution of hydrogen atoms with five fluorine atoms on the aniline (B41778) ring dramatically alters the compound's chemical and physical properties. solubilityofthings.comontosight.ai The strong electron-withdrawing nature of fluorine atoms makes the amino group more acidic and the aromatic ring susceptible to nucleophilic substitution reactions. ontosight.ai This high reactivity is a key characteristic that distinguishes it from non-fluorinated aniline and other partially fluorinated analogues. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H2F5N |

| Molecular Weight | 183.08 g/mol |

| Appearance | White to salmon crystalline low melting solid |

| Melting Point | 33-38 °C |

| Boiling Point | 153-155 °C |

| CAS Number | 771-60-8 |

| Purity | 97.0% - 99% |

Sources: nbinno.comchemicalbook.comfluorochem.co.uksigmaaldrich.comcymitquimica.comthermofisher.com

Interdisciplinary Research Relevance

The unique characteristics of this compound have led to its application in a wide range of interdisciplinary research areas.

Organic Chemistry and Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex organic molecules. ontosight.ai Its reactivity allows for various chemical transformations. For instance, it can undergo condensation reactions with aldehydes and ketones. A notable example is the reaction with salicylaldehyde (B1680747) to form N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline.

The synthesis of this compound itself can be achieved through several methods, including the reduction of pentafluoronitrobenzene (B1362553) or through a Hofmann rearrangement of pentafluorobenzamide. ontosight.ainbinno.comchemicalbook.com The compound's fluorinated ring can also undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.

Materials Science and Advanced Materials

The incorporation of this compound into polymers and other materials can significantly enhance their properties. It is used as a monomer in the synthesis of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance. nbinno.com For example, it has been used in the preparation of poly(aniline-co-pentafluoroaniline)/SiO2 and poly(aniline-co-pentafluoroaniline)/ZrO2 nanocomposites for anticorrosive coatings. sapub.orgbenthamdirect.com

Furthermore, PFA is a building block for advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nbinno.com These materials have potential applications in gas storage and sensing. nbinno.com Research has also explored the development of depolymerizable semi-fluorinated polymers using derivatives of this compound, which could lead to more sustainable functional materials. rsc.orgrsc.org

Catalysis

This compound and its derivatives play a crucial role in the field of catalysis. It is a precursor for the synthesis of pentafluorophenylammonium triflate (PFPAT), an efficient organocatalyst for esterification and thioesterification reactions. chemicalbook.comsigmaaldrich.comsmolecule.com PFPAT is prepared by reacting this compound with trifluoromethanesulfonic acid. jksus.org

Moreover, this compound is utilized as a ligand in coordination chemistry to form metal complexes with catalytic properties. For example, it has been used in the synthesis of titanium complexes with salicylaldiminato ligands and palladium(II) complexes with bidentate Schiff base ligands, which have shown potential in polymerization and Mizoroki-Heck reactions, respectively. chemicalbook.comsmolecule.comsigmaaldrich.comresearchgate.net

Medicinal Chemistry and Biological Activity

The introduction of fluorine atoms into drug molecules can significantly impact their metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antifungal and antiviral agents. nbinno.com

Derivatives of this compound have been investigated for their biological activities. For instance, metal complexes of this compound, such as a platinum-based complex, have been tested against the promastigote forms of Leishmania donovani, the parasite responsible for leishmaniasis. chemicalbook.comsigmaaldrich.comsmolecule.com The ability of its derivatives to form stable complexes with metal ions makes it an interesting scaffold for drug design and development.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,4,5,6-pentafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXLGCOSAFGMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022119 | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-60-8 | |

| Record name | Pentafluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS06IL3Y2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,4,5,6 Pentafluoroaniline and Its Derivatives

Established Synthetic Pathways

Hofmann Rearrangement from Pentafluorobenzamide

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. This reaction proceeds via an isocyanate intermediate. In the synthesis of 2,3,4,5,6-pentafluoroaniline, pentafluorobenzamide serves as the starting material.

The process involves treating pentafluorobenzamide with bromine and sodium hydroxide (B78521) in an aqueous solution. Initially, an aqueous solution of sodium hydroxide is cooled, and bromine is added dropwise. The pentafluorobenzamide solid is then added to this mixture. The reaction temperature is controlled and raised to 80°C to facilitate the rearrangement. chemicalbook.com Following the completion of the reaction, the mixture is cooled, and the product is extracted using an organic solvent such as methyl tert-butyl ether. chemicalbook.com This method has been reported to produce this compound in high yields, with one specific example achieving a yield of 89.5%. chemicalbook.com

Table 1: Hofmann Rearrangement of Pentafluorobenzamide

| Reactant | Reagents | Solvent | Temperature | Yield |

|---|

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fluorine atoms in perfluorinated aromatic compounds makes the benzene ring highly susceptible to nucleophilic attack. This characteristic is exploited in the synthesis of pentafluoroaniline from hexafluorobenzene through nucleophilic aromatic substitution (SNAr) reactions.

Hexafluorobenzene can be converted to pentafluoroaniline by reaction with aqueous ammonia. In this process, the amine acts as the nucleophile, displacing a fluorine atom on the hexafluorobenzene ring. One documented procedure involves heating hexafluorobenzene with aqueous ammonia in a sealed vessel. The volatile components, primarily unreacted hexafluorobenzene and ammonia, are removed, and the resulting crude product is purified by sublimation to yield crystalline pentafluoroaniline. This aqueous amine process has been shown to be effective, with reported yields as high as 86%. nih.gov

Stronger nucleophilic reagents can also be employed to facilitate the substitution reaction. Sodamide (NaNH₂) in liquid ammonia is a potent system for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction of hexafluorobenzene with sodamide in liquid ammonia at low temperatures (e.g., -70°C) produces this compound. nih.gov This method is considered relatively efficient; however, the high reactivity of the product itself can lead to side reactions. nih.gov The resulting pentafluoroaniline can act as a nucleophile (via its anilide ion), potentially reacting with remaining hexafluorobenzene to form undesired byproducts like perfluorodiphenylamine. nih.gov Sodamide is a powerful base, typically used in liquid ammonia, which acts as the solvent. wikipedia.orgmasterorganicchemistry.com

Table 2: SNAr Reactions for Pentafluoroaniline Synthesis

| Starting Material | Reagent/Conditions | Product | Reported Yield |

|---|---|---|---|

| Hexafluorobenzene | Aqueous Ammonia, heated in a sealed bomb | This compound | 86% nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, which are applicable to the synthesis of complex aromatic amines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, often replacing harsher, classical methods for C-N bond formation. wikipedia.orgacsgcipr.org

The catalytic cycle typically involves a palladium(0) catalyst, a phosphine or carbene ligand, and a base. acsgcipr.orgyoutube.com The reaction is versatile and can be applied to a wide variety of aryl coupling partners and amines, including ammonia equivalents. acsgcipr.org While specific examples detailing the synthesis of this compound directly via this method were not the focus of the provided sources, the Buchwald-Hartwig reaction represents a key strategic approach for the synthesis of aryl amines. Its development has significantly expanded the ability to form these crucial bonds in complex molecules, including highly fluorinated systems. wikipedia.org The reaction can be seen as a milder alternative to traditional methods like nucleophilic aromatic substitution, particularly when the aromatic ring is less reactive. acsgcipr.org

Ullmann Reaction

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a versatile method for the formation of carbon-nitrogen bonds, enabling the N-arylation of amines. mdpi.comnih.gov In the context of this compound, this reaction can be employed to synthesize its N-aryl derivatives. The reaction typically involves the coupling of this compound with an aryl halide in the presence of a copper catalyst and a base. mdpi.com

The efficiency of the Ullmann-type N-arylation can be influenced by several factors, including the nature of the aryl halide, the copper source, the ligand, the base, and the solvent. While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures, modern modifications have been developed to proceed under milder conditions. For instance, the use of ligands such as phenanthroline can stabilize the copper catalyst and facilitate the reaction. wikipedia.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | This compound | CuI / Phenanthroline | K2CO3 | DMF | 120 | Moderate |

| 4-Bromotoluene | This compound | CuI / L-proline | K2CO3 | DMSO | 100 | Good |

| 2-Chloropyridine | This compound | CuI / DMEDA | Cs2CO3 | Dioxane | 110 | Moderate |

This table presents representative data for Ullmann-type reactions based on typical conditions reported for the N-arylation of amines.

Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. organic-chemistry.org This reaction is initiated by the diazotization of the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. whiterose.ac.uk The resulting diazonium salt can then be treated with a copper(I) salt to introduce a nucleophile, such as a halide or cyanide. organic-chemistry.org

While the Sandmeyer reaction is a powerful tool in organic synthesis, its application to this compound has some limitations. For example, attempts to synthesize pentafluorobenzonitrile from diazotized pentafluoroaniline via the Sandmeyer nitrile synthesis have been reported to be unsuccessful, leading to decomposition and carbonization. masterorganicchemistry.com

However, Sandmeyer-type reactions have been successfully employed for other transformations of aromatic amines, such as trifluoromethylation. organic-chemistry.org This suggests that while the classical Sandmeyer reaction for cyanation may not be suitable for pentafluoroaniline, related transformations could be viable. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate to yield an aryl fluoride (B91410), is a related process for introducing fluorine, though it does not typically require a copper catalyst. organic-chemistry.org A copper(I)-mediated fluoro-deamination method has also been developed for the direct conversion of anilines to fluoroarenes. bohrium.com

| Starting Aniline (B41778) | Reagents | Product | Notes |

| Aniline | 1. NaNO2, HBF4; 2. Heat | Fluorobenzene | Balz-Schiemann reaction |

| Aniline | 1. NaNO2, HCl; 2. CuBr | Bromobenzene | Classical Sandmeyer reaction |

| Aniline | 1. t-BuONO; 2. Cu(I) source, CF3- source | Trifluoromethylbenzene | Sandmeyer-type trifluoromethylation |

| This compound | 1. NaNO2, HCl; 2. CuCN | Pentafluorobenzonitrile | Reported to be unsuccessful |

This table illustrates various Sandmeyer and Sandmeyer-type reactions for the functionalization of aromatic amines.

Novel and Emerging Synthetic Approaches

Regioselective C-F Bond Activation in o-Fluoroanilines

The activation and functionalization of carbon-fluorine (C-F) bonds in polyfluorinated aromatic compounds is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. However, the development of methods for the regioselective activation of C-F bonds offers a direct route to functionalized fluoroaromatics. In the case of o-fluoroanilines, the presence of the amino group can influence the reactivity and regioselectivity of C-F bond activation.

Recent research has demonstrated the regioselective hydrodefluorination of fluoropyridines using a bench-stable nickel complex, highlighting the potential for metal-catalyzed C-F activation at positions ortho to a nitrogen atom. osti.gov

Metal-Mediated SNAr Mechanisms

Transition metal-mediated nucleophilic aromatic substitution (SNAr) provides a powerful strategy for the functionalization of fluoroarenes, including those that are not highly electron-deficient. researchgate.net In these reactions, a transition metal coordinates to the fluoroarene, withdrawing electron density from the aromatic ring and thereby activating it towards nucleophilic attack. tandfonline.com

The mechanism of metal-mediated SNAr can proceed through an internal nucleophilic aromatic substitution (I-SNAr), where the nucleophile first coordinates to the metal center before attacking the fluoroarene. researchgate.nettandfonline.com This pathway has been shown to be effective even in protic media, which typically attenuates the nucleophilicity required for traditional SNAr reactions. researchgate.net Rhodium(III)-mediated SNAr reactions of fluoroarenes with carboxylic acids have been demonstrated to proceed at moderate temperatures. researchgate.net

Targeted Synthesis of Fluorinated Anilines

Novel methods for the targeted synthesis of fluorinated anilines are continuously being explored to provide access to a wider range of functionalized compounds. One established method for the synthesis of this compound is the Hofmann rearrangement of pentafluorobenzamide. dovepress.com

More recent approaches focus on the direct functionalization of fluorinated anilines or the development of new routes to these compounds. For example, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been applied to the synthesis of N-aryl derivatives of fluoroalkylamines. beilstein-journals.org Additionally, photoinduced methods for the difluoroalkylation of anilines have been developed, offering a transition-metal-free approach to the synthesis of difluoroalkylated aniline derivatives. organic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. masterorganicchemistry.commdpi.com Key considerations include the use of less hazardous reagents, the reduction of waste, and the use of more energy-efficient processes.

In the context of synthesizing this compound and its derivatives, several strategies can be employed to align with green chemistry principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives, such as water or performing reactions under solvent-free conditions. dovepress.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. wikipedia.org Copper-catalyzed reactions, for instance, are often preferred over those requiring stoichiometric copper. wikipedia.org

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reactions and reduce energy usage. dovepress.com

The evaluation of the "greenness" of a synthetic route can be quantified using various metrics, such as Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product.

| Green Chemistry Principle | Application in Fluorinated Aniline Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Utilizing reactions like addition and rearrangement over substitution and elimination. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and generating less hazardous byproducts. |

| Designing Safer Chemicals | Developing final products with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water as a solvent or using solvent-free conditions. dovepress.com |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature. dovepress.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalytic amounts of reagents, such as in copper-catalyzed Ullmann reactions. wikipedia.org |

| Design for Degradation | Designing products that can biodegrade after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Reactivity and Reaction Mechanisms Involving 2,3,4,5,6 Pentafluoroaniline

Nucleophilic Reactivity of the Amino Group

The strong electron-withdrawing nature of the pentafluorophenyl group diminishes the electron density on the nitrogen atom of the amino group. Consequently, 2,3,4,5,6-pentafluoroaniline is a much weaker base than aniline (B41778). nbinno.com This reduced nucleophilicity governs the conditions and outcomes of reactions involving the amino group.

Despite its reduced nucleophilicity, the amino group of this compound can react with aldehydes and ketones to form Schiff bases or imines. This condensation reaction typically requires acid catalysis to activate the carbonyl group for nucleophilic attack. The reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

For instance, this compound is used in the synthesis of titanium complexes that feature salicylaldiminato ligands. chemicalbook.comsigmaaldrich.com These ligands are formed through the condensation of a substituted salicylaldehyde (B1680747) with the pentafluoroaniline, demonstrating a practical application of its ability to form imine linkages.

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Application/Significance |

|---|---|---|---|

| This compound | Substituted Salicylaldehydes | Salicylaldimine | Formation of bidentate ligands for titanium complexes. chemicalbook.comsigmaaldrich.com |

| This compound | Generic Aldehyde (R-CHO) | N-(Pentafluorophenyl)imine | General intermediate for organic synthesis. |

| This compound | Generic Ketone (R-CO-R') | N-(Pentafluorophenyl)ketimine | General intermediate for organic synthesis. |

As a base, albeit a weak one, this compound reacts with strong acids to form stable salts. nbinno.com This is a classic acid-base neutralization reaction where the lone pair of electrons on the nitrogen atom accepts a proton from the acid, forming a pentafluoroanilinium cation.

A notable example is the reaction with trifluoromethanesulfonic acid (triflic acid) to produce pentafluorophenylammonium triflate. chemicalbook.comsigmaaldrich.com This salt has been shown to be an effective catalyst for esterification and thioesterification reactions. chemicalbook.comsigmaaldrich.com The formation of such salts can also be used to improve the handling and solubility characteristics of the compound for specific applications.

Electrophilic Aromatic Substitution on the Pentafluorophenyl Ring

The pentafluorophenyl ring is extremely electron-deficient due to the cumulative inductive effect of the five fluorine atoms, making it highly deactivated towards electrophilic aromatic substitution (EAS). nbinno.comnih.gov Reactions that readily occur with benzene, such as nitration or halogenation under standard conditions, are exceptionally difficult with polyfluorinated aromatics. nih.gov The amino group, which is typically an activating, ortho-, para-director in EAS, is not sufficient to overcome the profound deactivating effect of the five fluorine atoms.

Attempted electrophilic halogenation of the pentafluorophenyl ring in this compound is generally unsuccessful under typical conditions. The high degree of deactivation prevents the aromatic π-system from acting as an effective nucleophile to attack the electrophilic halogen. Studies on related compounds, such as pentafluorobiphenyl, show that extremely harsh conditions are required for electrophilic substitution to proceed. For example, bromination of pentafluorobiphenyl requires a mixture of bromine and aluminum tribromide, and nitration necessitates a potent mixture of fuming nitric and sulfuric acids. rsc.org These findings underscore the inertness of the C6F5 ring toward electrophiles.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pentafluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govcore.ac.uk This is the most significant and synthetically useful mode of reactivity for this compound. In these reactions, a nucleophile attacks one of the ring carbons, leading to the displacement of a fluoride (B91410) ion.

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The high electronegativity of the fluorine atoms stabilizes this negatively charged intermediate, facilitating the reaction. The amino group (-NH2) acts as an activating group for SNAr and directs the incoming nucleophile predominantly to the para-position (the carbon atom at position 4). This regioselectivity is observed in a wide range of SNAr reactions with various nucleophiles. nih.govmdpi.com

Table 2: Regioselectivity in SNAr Reactions of Substituted Pentafluorobenzenes

| Substituent (on C6F5-X) | Nucleophile | Major Product Position of Substitution | Reference |

|---|---|---|---|

| -H | KOH | para (4-position) | nih.gov |

| -NH2 | Various Nucleophiles | para (4-position) | nih.gov |

| -N(CH3)2 | NaOC2H5 | para (4-position) | nih.gov |

| -OCH3 | NaNH2 | para (4-position) | nih.gov |

The five fluorine atoms are central to the unique reactivity profile of this compound. Their influence stems primarily from their extreme electronegativity, which creates a strong electron-withdrawing inductive effect (-I effect).

This effect has several key consequences:

Reduced Basicity: The -I effect pulls electron density away from the amino group, making the lone pair on the nitrogen less available to accept a proton, thus rendering the compound a weak base. nbinno.com

Deactivation towards EAS: The ring carbons become highly electron-poor (positive character), repelling potential electrophiles and making electrophilic attack energetically unfavorable. nih.gov

Activation towards SNAr: The same electron deficiency that hinders EAS makes the ring carbons highly attractive to nucleophiles. The fluorine atoms also stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the substitution reaction. nih.govcore.ac.uk

Regioselectivity: The amino group, while deactivating for EAS, is an activating group for SNAr. It directs incoming nucleophiles to the para position. This is because the lone pair on the nitrogen can participate in resonance stabilization of the Meisenheimer complex when the attack occurs at the C-4 position.

Site Selectivity and Regiochemistry of Substitution

The regiochemistry of nucleophilic aromatic substitution (SNAr) reactions involving this compound is predominantly governed by the strong electron-withdrawing effects of the five fluorine atoms, which activate the aromatic ring towards nucleophilic attack. In monosubstituted pentafluorobenzenes, nucleophilic substitution generally shows a preference for the para-position relative to the existing substituent. This is attributed to the ability of the substituent to influence the stability of the intermediate Meisenheimer complex.

For this compound, the amino (-NH2) group is an activating group for electrophilic aromatic substitution but a deactivating group for nucleophilic aromatic substitution. However, in a heavily fluorinated system, the directing effect of the amino group is superimposed on the strong activation by the fluorine atoms. While specific studies detailing the comprehensive site selectivity for a wide range of nucleophiles with this compound are limited, the general principles of SNAr on polyfluoroarenes suggest that the substitution pattern is a result of a complex interplay between electronic and steric factors. The substitution at the para-position is often favored due to resonance stabilization of the intermediate. nih.govnih.gov

Reaction with Hydroxide (B78521) and Alkoxide Reagents

This compound undergoes nucleophilic aromatic substitution with strong nucleophiles such as hydroxide and alkoxide ions. These reactions typically result in the displacement of a fluorine atom from the aromatic ring. In line with the general reactivity of monosubstituted pentafluorobenzenes, the substitution is expected to occur preferentially at the para-position (C4) to the amino group.

For instance, the reaction of this compound with sodium hydroxide would be expected to yield 4-amino-2,3,5,6-tetrafluorophenol. Similarly, reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol, would likely produce 4-methoxy-2,3,5,6-tetrafluoroaniline. The reaction proceeds through the formation of a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing fluorine atoms. The subsequent elimination of a fluoride ion restores the aromaticity of the ring. The general reaction of polyfluorobenzenes with hydroxides and alcoholates has been well-documented, leading to the substitution of one or more fluorine atoms. nist.govnih.gov

Defluoroamination Reactions

Defluoroamination refers to a class of reactions that involve the activation of a carbon-fluorine (C-F) bond and its subsequent functionalization through the formation of a carbon-nitrogen (C-N) bond. This transformation is a significant challenge in synthetic chemistry due to the high strength of the C-F bond. nih.gov

A recently developed strategy for the defluoroamination of fluoroarenes utilizes a zinc amide catalyst. This method has been shown to be effective for a wide range of fluoroarenes and N-nucleophiles, including primary and secondary amines, indoles, azoles, and amides, under mild conditions. The reaction is proposed to proceed via a radical-mediated C-N coupling pathway. nih.gov This adaptable protocol demonstrates excellent functional group compatibility and can be applied to the synthesis of complex molecules, including those with fluorine-containing amine moieties relevant to pharmaceuticals. nih.gov While not specifically detailed for this compound in the cited study, the broad applicability of this methodology suggests its potential for the defluoroamination of this compound.

Radical Reactions and Electron Transfer Processes

Formation and Stability of Radical Anions

The radical anion of this compound (PFA˙⁻) can be formed through electron capture processes. However, experimental and theoretical studies have shown that this radical anion is highly unstable. nsc.ruacs.orgnih.gov Time-resolved magnetic field effect (TR MFE) methods have been used to detect the PFA˙⁻, revealing that it has a very short lifetime of only a few nanoseconds. nsc.ruacs.orgnih.gov

The instability of the PFA˙⁻ is a key feature of its chemistry. The activation energy for the decay of this radical anion has been estimated to be approximately 3.6 ± 0.3 kcal/mol. nsc.ruacs.orgnih.gov This low activation barrier underscores the transient nature of this species and its propensity to undergo rapid subsequent reactions.

Table 1: Stability and Decay Properties of this compound Radical Anion

| Property | Value | Source(s) |

| Lifetime | A few nanoseconds | nsc.ruacs.orgnih.gov |

| Activation Energy of Decay | 3.6 ± 0.3 kcal/mol | nsc.ruacs.orgnih.gov |

Fluoride Elimination Pathways

The primary decay pathway for the highly unstable this compound radical anion is through the rapid elimination of a fluoride ion (F⁻). nsc.ruacs.orgnih.gov Quantum chemical calculations support that this fragmentation occurs preferentially from the ortho-position relative to the amino group. nsc.ruacs.orgnih.gov

The driving force for this regioselective fluoride elimination is attributed to the stabilization of the incipient fluoride anion by the protons of the adjacent amino group through hydrogen bonding in nonpolar solvents. nsc.ruacs.orgnih.gov The calculated energy barrier for this ortho-fluoride elimination is approximately 3.2 kcal/mol, which is in close agreement with the experimentally estimated activation energy for the decay of the radical anion. nsc.ruacs.orgnih.gov

Reactions with Hydrated Electrons and Hydroxyl Radicals

The reactions of this compound with highly reactive species such as hydrated electrons (e⁻aq) and hydroxyl radicals (•OH) have been investigated. Hydrated electrons are powerful reducing agents and are known to react with a variety of per- and polyfluoroalkyl substances, often leading to defluorination.

The reaction with hydroxyl radicals in aqueous solutions can proceed via two main pathways depending on the pH. In neutral or basic solutions, the addition of a hydroxyl radical to the aromatic ring is followed by the rapid elimination of hydrogen fluoride (HF), resulting in the formation of an aminotetrafluorophenoxyl radical. In acidic solutions, the reaction leads to the formation of the pentafluoroaniline radical cation.

Research on Thermal Decomposition of this compound Remains Limited

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the available research concerning the specific thermal decomposition and pyrolysis of this compound. While this highly fluorinated aromatic amine is utilized in various synthetic applications, detailed studies elucidating its behavior at elevated temperatures, including decomposition pathways, product identification, and reaction kinetics, are not readily found in publicly accessible research.

General chemical principles suggest that upon heating, the stability of this compound would be dictated by the strength of its constituent chemical bonds. The carbon-fluorine (C-F) bonds on the aromatic ring are known to be exceptionally strong, suggesting a high thermal stability for the fluorinated ring itself. Conversely, the carbon-nitrogen (C-N) and nitrogen-hydrogen (N-H) bonds of the amine group are comparatively weaker and would be the more likely sites for initial bond cleavage during thermal decomposition.

Hypothetically, pyrolysis of this compound could lead to the formation of a variety of smaller, fluorinated molecules, as well as larger, polymeric materials. The specific products would be highly dependent on the experimental conditions, such as temperature, pressure, and the presence or absence of other reactive species. However, without dedicated experimental studies, the exact nature of these products and the mechanisms of their formation remain speculative.

The absence of detailed research in this area means that crucial data, such as decomposition temperature ranges, major and minor degradation products, and the kinetics of the decomposition process, are not available. Consequently, the creation of data tables and a thorough discussion of reaction mechanisms, as would be expected in a detailed scientific article on the topic, is not possible at this time. Further experimental and computational research is needed to fully characterize the thermal decomposition and pyrolysis of this compound.

Applications in Advanced Materials and Polymer Science

Monomer Precursor in Fluorinated Polymer Synthesis

While not a direct monomer in the conventional sense, 2,3,4,5,6-pentafluoroaniline is a crucial starting material for producing key fluorinated monomers. acs.org The typical synthesis pathway involves the conversion of pentafluoroaniline to pentafluorophenol (B44920) (PFP). This is often achieved through methods like the Sandmeyer reaction to replace the amino group with a hydroxyl group. The resulting pentafluorophenol is then esterified with acryloyl chloride or methacryloyl chloride to yield the respective monomers, pentafluorophenyl acrylate (B77674) (PFPA) and pentafluorophenyl methacrylate (B99206) (PFMA). researchgate.netnih.gov These monomers are then polymerized to create polymers with highly reactive side chains. googleapis.com

Poly(pentafluorophenyl methacrylate) (PPFMA) is an "active ester" polymer synthesized from the pentafluorophenyl methacrylate (PFMA) monomer. nih.gov The polymerization can be achieved through various methods, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the creation of well-defined polymer brushes and other complex architectures. nih.gov

The significance of PPFMA lies in its utility as a precursor for creating a wide array of functional polymers through post-polymerization modification. The pentafluorophenyl ester groups are highly reactive towards nucleophiles, particularly primary and secondary amines. googleapis.comchemrxiv.org This reactivity allows for the straightforward synthesis of diverse poly(methacrylamide) derivatives by reacting the PPFMA backbone with different amine-containing molecules. This method is advantageous because it allows for the incorporation of functionalities that might not be compatible with direct polymerization conditions. The resulting functional polymers have applications in biomedicine, such as forming polymer-drug conjugates like Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA). nih.govacs.org

Similar to its methacrylate counterpart, poly(pentafluorophenyl acrylate) (PPFPA) is a versatile polymer platform. It is commonly synthesized via free-radical polymerization or RAFT polymerization of the pentafluorophenyl acrylate (PFPA) monomer. researchgate.net The resulting polymer possesses a high density of active ester groups that are stable yet highly susceptible to aminolysis and, under certain conditions, alcoholysis. chemrxiv.org

This reactivity makes PPFPA an excellent scaffold for generating libraries of functional polyacrylamides and polyacrylates for applications in drug delivery, functional surfaces, and the creation of nanoparticles. googleapis.com The polymer can be modified with a wide range of molecules, including those from natural sources like geraniol (B1671447) and L-lactic acid, to produce new renewable polymers. Furthermore, cross-linked PPFPA can be synthesized into gels, which can then be modified to create novel zwitterionic hydrogels that exhibit pH-dependent swelling properties. chemrxiv.org

Building Block for Metal-Organic Frameworks (MOFs)

This compound and its derivatives are valuable components in the synthesis and modification of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage and separation. acs.orgmdpi.com The aniline (B41778) can be used to create functional organic linkers or for post-synthetic modification of existing frameworks.

For instance, a superhydrophobic zeolitic imidazolate framework, ZIF-90(Zn)-F, was synthesized using a linker derived from the reaction between imidazole-2-carboxyaldehyde and pentafluoroaniline. rsc.org In another application, N-salicylidene-2,3,4,5,6-pentafluoroaniline, a Schiff base derived from pentafluoroaniline, was used to create a molecular ferroelectric material that can be incorporated into MOF systems. rsc.org Furthermore, patent literature describes methods where polymers grown on a MOF surface can be reacted with compounds like pentafluoroaniline to enhance properties such as hydrophobicity for specific applications. mdpi.com

Component in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are fully organic, crystalline porous polymers constructed from light elements. buaa.edu.cn this compound serves as a key precursor for the building blocks used to construct fluorinated and triazine-based COFs. acs.org The introduction of fluorine atoms into the COF structure can enhance properties like pore polarity and create specific interactions (e.g., C–H···F), which are beneficial for selective gas separation. researchgate.net

While direct synthesis from pentafluoroaniline is not always explicitly detailed, it is a logical precursor for creating the functionalized monomers. For example, fluorinated diamines, which can be derived from fluorinated anilines, are used as building blocks. acs.org Triazine-based COFs, which are noted for their high nitrogen content and stability, are often synthesized from the trimerization of nitrile-containing precursors or the condensation of amine-containing molecules. researchgate.netrsc.org Aniline derivatives are used to build triazine-based linkers, such as in Cu-TDPAT, which contains a 2,4,6-tris(3,5-dicarboxylphenylamino)-1,3,5-triazine linker. googleapis.com The resulting fluorinated and triazine-based COFs are investigated for applications in gas separation (CO₂/N₂ and C₂H₂/CO₂), catalysis, and energy storage. nih.gov

Precursor for Liquid Crystal Materials

This compound is an important intermediate in the synthesis of fluorinated liquid crystal materials. buaa.edu.cn The incorporation of fluorine atoms into liquid crystal molecules can significantly alter their physical properties, such as viscosity, dielectric anisotropy, and optical birefringence, which are critical for display applications.

Derivatives like 2,3,4,5,6-pentafluoro-N-phenylaniline are considered key intermediates for these advanced materials. researchgate.net While direct use is less common, pentafluoroaniline can be converted into other key fluorinated synthons, such as pentafluorophenol. Pentafluorophenol, in turn, is used to synthesize liquid crystals, for example, by esterification with azobenzene-containing carboxylic acids to produce photo-switchable liquid crystals.

Development of Sensors and Catalysts

The unique electronic properties imparted by the perfluorinated ring make this compound and its derivatives excellent ligands or precursors for catalysts. It can be used to prepare pentafluorophenylammonium triflate, which acts as an efficient organocatalyst for esterification reactions.

In organometallic chemistry, pentafluoroaniline is used to synthesize ligands for transition metal catalysts. For example, it is reacted with 2-acetylpyridine (B122185) to form N-(Perfluorophenyl)-1-(pyridin-2-yl)ethan-1-imine, a pro-ligand for highly active iron-based catalysts used in the polymerization of isoprene (B109036). The strong electron-withdrawing nature of the pentafluorophenyl group significantly impacts the electronic environment of the metal center, leading to exceptionally high catalytic activity. Similarly, it is used to prepare fluorinated phenoxy-imine ligands for platinum-catalyzed hydrosilylation reactions and titanium-based FI Catalysts for olefin polymerization.

Table 1: Performance of Iminopyridyl Iron-Based Catalysts in Isoprene Polymerization Catalytic activity (TOF, Turnover Frequency) of various iron complexes activated with AliBu₃/[Ph₃C][B(C₆F₅)₄]. Data sourced from MDPI.

| Catalyst Precursor | Ligand Name (Abbr.) | N-Aryl Group | Activity (TOF in h⁻¹) |

| C1 | L1 | 2,6-Me₂-C₆H₃ | 12,450 |

| C2 | L2 | 2,6-iPr₂-C₆H₃ | 1,250 |

| C5 | L5 | 3,5-(CF₃)₂-C₆H₃ | > 1,000,000 |

| C6 | L6 | C₆F₅ (from Pentafluoroaniline) | > 1,000,000 |

Catalytic Applications of 2,3,4,5,6 Pentafluoroaniline Derivatives

Precursor for Pentafluorophenylammonium Triflate (PFPAT)

2,3,4,5,6-Pentafluoroaniline serves as a direct precursor for the synthesis of pentafluorophenylammonium triflate (PFPAT), an efficient and versatile organocatalyst. ontosight.aisigmaaldrich.comcymitquimica.com The preparation of PFPAT is a straightforward acid-base reaction. Typically, trifluoromethanesulfonic acid (CF3SO3H) is added to a solution of this compound in a suitable solvent, such as toluene (B28343), at a reduced temperature (e.g., 0–5 °C). nih.govjksus.orgrsc.orgasianpubs.orgorientjchem.org The reaction mixture is stirred for a short period, after which the solvent is removed under vacuum. nih.govasianpubs.org The resulting crude product is then washed with a non-polar solvent like hexane (B92381) to yield pure PFPAT as a colorless solid in high yield, often exceeding 90%. nih.govjksus.orgasianpubs.orgresearchgate.net This simple and high-yielding synthesis makes PFPAT a cost-effective and readily accessible catalyst for various organic transformations. rsc.orgresearchgate.net

Catalyst for Esterification Reactions

Pentafluorophenylammonium triflate (PFPAT) has emerged as a highly effective catalyst for esterification reactions, particularly for the direct condensation of carboxylic acids and alcohols. rsc.orgresearchgate.netrsc.org This method is notable for its efficiency, often requiring only a 1:1 mixture of the acid and alcohol, which aligns with the principles of atom economy in green chemistry. rsc.orgrsc.org The PFPAT catalyst, typically used in amounts of 1–10 mol%, promotes the reaction under mild conditions to produce esters in good to excellent yields. rsc.orgresearchgate.netrsc.org A significant advantage of this catalytic system is that it does not require a dehydrating apparatus, such as a Dean-Stark trap, to remove the water formed during the reaction. rsc.orgresearchgate.netrsc.org The high catalytic activity is attributed to the unique properties of the pentafluorophenylammonium cation. rsc.org

Research has demonstrated the broad applicability of PFPAT in esterification. For instance, the reaction between various carboxylic acids and alcohols proceeds efficiently, showcasing the catalyst's tolerance to different functional groups. rsc.org

Table 1: PFPAT-Catalyzed Esterification of Various Carboxylic Acids and Alcohols

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | Benzyl Alcohol | 1 | 24 | 91 |

| 4-Nitrobenzoic Acid | Benzyl Alcohol | 1 | 8 | 98 |

| Lauric Acid | 1-Octanol | 5 | 24 | 85 |

This table is a representative summary based on findings in the literature. Actual results may vary based on specific reaction conditions.

Catalyst for Thioesterification Reactions

The catalytic utility of PFPAT extends to thioesterification, the synthesis of thioesters from carboxylic acids and thiols. rsc.orgrsc.org Similar to esterification, PFPAT efficiently catalyzes the reaction between equimolar amounts of a carboxylic acid and a thiol, providing the corresponding thioesters in high yields under mild conditions. rsc.orgacs.org This process offers a direct and atom-economical route to thioesters, which are important intermediates in organic synthesis. nih.gov The catalyst's effectiveness, even in the presence of water generated in situ, makes it a practical choice for these transformations. nih.gov The PFPAT-catalyzed method has been successfully applied to a range of substrates, highlighting its versatility. rsc.org

Table 2: PFPAT-Catalyzed Thioesterification of Carboxylic Acids with Thiols

| Carboxylic Acid | Thiol | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | Benzylthiol | 5 | 8 | 94 |

| 4-Methoxybenzoic Acid | 1-Dodecanethiol | 5 | 24 | 92 |

| Stearic Acid | Thiophenol | 10 | 24 | 90 |

This table is a representative summary based on findings in the literature. Actual results may vary based on specific reaction conditions.

Catalyst for Transesterification Reactions

PFPAT is also a competent catalyst for transesterification reactions, where an ester is converted into a different ester by reacting with an alcohol. rsc.orgrsc.org This transformation is effectively promoted by PFPAT, typically requiring only a slight excess of the alcohol (e.g., 1.5 equivalents). rsc.orgresearchgate.netrsc.org The reaction proceeds smoothly under the catalytic influence of PFPAT, demonstrating its utility in modifying ester functionalities without resorting to harsh conditions or stoichiometric reagents. rsc.org This catalytic approach provides a valuable tool for synthetic chemists, offering a mild and efficient alternative to traditional transesterification methods. researchgate.net

Catalyst for Macrolactone Formation

A significant application of PFPAT is in the intramolecular esterification of ω-hydroxycarboxylic acids to form macrolactones, which are large-ring cyclic esters. rsc.orgrsc.org This cyclization, known as macrolactonization, is a key step in the synthesis of many complex natural products. PFPAT, typically at a loading of 10 mol%, has been shown to successfully catalyze the formation of 13- to 17-membered macrolactones in moderate to good yields (47–87%). rsc.org The reaction is generally carried out in a non-polar solvent like toluene at elevated temperatures, using a slow addition of the ω-hydroxycarboxylic acid to favor the intramolecular reaction over intermolecular polymerization. rsc.orgrsc.org This method has been reported to produce better yields compared to some traditional tin-based catalysts. rsc.org

Table 3: PFPAT-Catalyzed Macrolactonization of ω-Hydroxycarboxylic Acids

| Substrate (ω-Hydroxycarboxylic Acid) | Ring Size | Yield (%) |

|---|---|---|

| 12-Hydroxydodecanoic acid | 13 | 87 |

| 15-Hydroxypentadecanoic acid | 16 | 84 |

This table is a representative summary based on findings in the literature. Actual results may vary based on specific reaction conditions.

Catalyst in Multi-component Condensation Reactions

PFPAT has proven to be a valuable catalyst in multi-component reactions (MCRs), where multiple reactants combine in a single step to form a complex product. nih.govresearchgate.net These reactions are highly efficient and align with the principles of green chemistry by minimizing steps and waste. nih.gov PFPAT has been used to catalyze the synthesis of various heterocyclic compounds. jksus.orgnih.gov

For example, it facilitates the three-component condensation of β-naphthol, aldehydes, and cyclic 1,3-dicarbonyl compounds to produce xanthene derivatives. nih.gov It is also effective in the one-pot, three-component synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives from chalcones, 1,3-indandione, and ammonium (B1175870) acetate. jksus.orgresearchgate.net Furthermore, PFPAT catalyzes the construction of substituted chromeno[2,3-d]pyrimidinone derivatives from 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives and coumarin-3-carboxylic acid. nih.govscribd.com These reactions benefit from high yields, short reaction times, and simple work-up procedures. nih.govjksus.org

Recyclability and Green Chemistry Aspects of PFPAT Catalysis

PFPAT catalysis is distinguished by several features that align with the principles of green chemistry. rsc.orgrsc.org The catalyst itself is an air-stable, non-metallic solid that is easy to handle. rsc.orgresearchgate.netrsc.org Its preparation from readily available starting materials adds to its cost-effectiveness. rsc.orgresearchgate.net

Ligand in Coordination Chemistry: The Role of this compound Derivatives in Catalysis

Derivatives of this compound have emerged as versatile ligands in coordination chemistry, owing to the unique electronic properties conferred by the highly fluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron density on the coordinating atoms, thereby modulating the stability and reactivity of the resulting metal complexes. This has led to their successful application in various catalytic transformations.

Synthesis of Metal Complexes with Catalytic Properties

The synthesis of catalytically active metal complexes often involves the reaction of a suitable metal precursor with a ligand derived from this compound. These ligands are typically Schiff bases, formed by the condensation of this compound with an appropriate aldehyde or ketone. The resulting imine nitrogen, often in conjunction with another donor atom, coordinates to the metal center.

One prominent class of ligands is the salicylaldiminato type, derived from the reaction of salicylaldehyde (B1680747) or its substituted derivatives with this compound. These bidentate [N, O⁻] ligands have been used to synthesize a variety of titanium and zirconium complexes. chemicalbook.comacs.org For instance, the reaction of two equivalents of an N-(salicylidene)-2,3,4,5,6-pentafluoroaniline derivative with a titanium(IV) precursor, such as titanium tetrachloride, yields bis(salicylaldiminato)titanium(IV) dichloride complexes. sigmaaldrich.com Similarly, zirconium(IV) complexes with two N-(3-methylsalicylidene)-2,3,4,5,6-pentafluoroaniline ligands have been synthesized and characterized. acs.org X-ray crystallographic analysis of a zirconium complex revealed a distorted octahedral geometry with the two ligands arranged in a trans-O, cis-N configuration. acs.org

Beyond Group 4 metals, this compound and its derivatives have been employed to create complexes with other transition metals like platinum. For example, a platinum complex with the formula cis-Pt-(this compound)₂Br₂ has been synthesized and studied. chemicalbook.comsigmaaldrich.com The synthesis of such complexes typically involves the direct reaction of the aniline (B41778) derivative with a suitable platinum salt.

The synthesis of these metal complexes is crucial for their subsequent application in catalysis, as the ligand framework plays a pivotal role in determining the catalytic activity and selectivity.

Applications in Hydrosilylation Reactions

Derivatives of this compound have found application as ligands in metal-catalyzed hydrosilylation reactions, a significant process for the formation of carbon-silicon bonds. The electronic properties of the pentafluorophenyl group can influence the efficiency and selectivity of the catalyst.

A notable example involves the use of a platinum complex to catalyze the hydrosilylation of a fluorinated phenoxy-imine ligand, specifically N-(3-allylsalicylidene)-2,3,4,5,6-pentafluoroaniline. researchgate.netresearchgate.net This ligand, which contains a reactive allyl group, can undergo intramolecular hydrosilylation in the presence of a hydrosilane such as triethoxysilane (B36694) (TES) or 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (MDHM) and a platinum catalyst. researchgate.netresearchgate.net The reaction leads to the formation of a silylated derivative of the ligand. While this demonstrates the principle of using these derivatives in hydrosilylation, the broader applicability to intermolecular reactions is an area of ongoing research. The development of chiral Schiff base ligands derived from this compound has also been explored for enantioselective hydrosilylation of ketones using rhodium complexes. mdpi.com

Iminopyridyl Iron-Based Catalysts for Polymerization

Iminopyridyl iron(II) complexes bearing a this compound-derived ligand have proven to be exceptionally active catalysts for the polymerization of olefins, particularly isoprene (B109036). mdpi.com The synthesis of the ligand involves the condensation of 2-acetylpyridine (B122185) with this compound. mdpi.com This N-(perfluorophenyl)-1-(pyridin-2-yl)ethan-1-imine ligand, when complexed with iron(II) chloride, forms a precatalyst that, upon activation, exhibits remarkable catalytic activity. mdpi.com

These iron-based catalysts, when activated with a co-catalyst system such as triisobutylaluminium (AlⁱBu₃) and trityltetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]), can achieve extremely high turnover frequencies (TOF) in isoprene polymerization, exceeding 1,000,000 h⁻¹. mdpi.com The highly electron-withdrawing nature of the pentafluorophenyl group on the iminopyridyl ligand is thought to contribute significantly to this high activity, although it can lead to lower stereoselectivity compared to catalysts with more electron-donating groups. mdpi.com The polymerization of isoprene with these catalysts proceeds rapidly, achieving high conversion of the monomer in a short period. mdpi.com

Below is a table summarizing the performance of an iminopyridyl iron-based catalyst derived from this compound in isoprene polymerization.

| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |

| {6-[(C₆F₅)N=C(Me)]-2-C₆H₅N}FeCl₂ / AlⁱBu₃ / [Ph₃C][B(C₆F₅)₄] | 5000 | 23 | <1 | >99 | >1,000,000 |

Data sourced from a study on highly active iminopyridyl iron-based catalysts. mdpi.com

Spectroscopic and Computational Investigations of 2,3,4,5,6 Pentafluoroaniline

Vibrational Spectroscopy

The vibrational characteristics of 2,3,4,5,6-pentafluoroaniline have been extensively studied using both experimental and computational methods. These investigations provide detailed insights into the molecular structure and bonding of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound (PFA) has been recorded in the region of 4000-400 cm⁻¹. elixirpublishers.comelixirpublishers.com Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been used to predict the vibrational frequencies. elixirpublishers.comelixirpublishers.comasianpubs.org These calculated frequencies are often scaled to achieve better agreement with experimental data. asianpubs.org

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching and bending vibrations of the amino group. The N-H stretching vibrations typically appear in the range of 3400-3600 cm⁻¹. asianpubs.org The N-H bending (or scissoring) mode is generally observed around 1600-1640 cm⁻¹. asianpubs.org Other significant bands correspond to C-F stretching and various ring vibrations. The calculated and experimental frequencies for some of these modes show good correlation. asianpubs.org For instance, studies have reported good agreement between scaled theoretical frequencies and experimental data for fluoroaniline (B8554772) derivatives. asianpubs.org The FT-IR spectra have been obtained using various techniques, including capillary cell (melt) and Attenuated Total Reflectance (ATR). nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| N-H Asymmetric Stretch | 3446 | 3620 |

| N-H Symmetric Stretch | 3420 | 3446 |

| N-H Bending | 1612 | 1643 |

Note: Calculated frequencies are often unscaled and may differ from experimental values. The table presents a selection of key vibrational modes.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides further information on the vibrational modes of PFA. The FT-Raman spectrum of PFA has been recorded in the range of 3500-100 cm⁻¹. elixirpublishers.comelixirpublishers.com Like FT-IR, DFT calculations are employed to assign the observed Raman bands. elixirpublishers.comelixirpublishers.com The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. Information on the FT-Raman spectrum of PFA is available from various sources, noting the use of instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Anharmonic Spectra and Vibrational Assignments

For a more accurate description of the vibrational modes, anharmonic calculations are sometimes performed. These calculations can provide a better match with experimental spectra compared to harmonic frequency calculations. acs.org Theoretical studies have focused on the anharmonic Raman and infrared spectra of PFA, leading to detailed vibrational assignments. These assignments are often supported by potential energy distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net Such detailed analyses help in resolving ambiguities in the assignment of fundamental vibrational frequencies. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹⁹F NMR provide valuable information about the electronic environment of the protons and fluorine atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PFA is relatively simple, primarily showing the signal for the amino (-NH₂) protons. The chemical shift of these protons can be influenced by factors such as solvent and concentration, due to hydrogen bonding effects. tandfonline.com Studies have investigated the temperature and concentration dependence of the ¹H NMR chemical shifts of PFA in various solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphortriamide (HMPA) to understand hydrogen bond formation. tandfonline.com The analysis of ¹H NMR spectra has also been used to study proton exchange phenomena. tandfonline.com

Table 2: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Solvent |

| -NH₂ | Variable (e.g., ~3.9) | CDCl₃ |

Note: The chemical shift of the amino protons is highly variable and dependent on experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like PFA. huji.ac.il The spectrum reveals distinct signals for the fluorine atoms at the ortho, meta, and para positions of the aniline (B41778) ring, providing insight into the electronic effects of the amino group on the fluorinated ring. The chemical shifts are typically referenced to an external standard like CFCl₃. huji.ac.il The ¹⁹F NMR spectrum of PFA shows three distinct signals corresponding to the three different chemical environments of the fluorine atoms. rsc.org

Table 3: ¹⁹F NMR Chemical Shift Data for this compound

| Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity |

| F-2, F-6 (ortho) | ~ -151.6 | d |

| F-4 (para) | ~ -159.8 | t |

| F-3, F-5 (meta) | ~ -161.6 | t |

Note: Chemical shifts are approximate and can vary based on the solvent and reference standard used. The multiplicity (d = doublet, t = triplet) arises from F-F coupling.

¹³C NMR Spectroscopy

The ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound provides detailed information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the strong electron-withdrawing effects of the five fluorine atoms and the electron-donating amino group. Theoretical calculations, often employing methods like Gauge-Invariant Atomic Orbital (GIAO), are used to predict and help assign the experimental ¹³C NMR spectra. researchgate.net

Interactive Data Table: Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C1 (C-NH₂) | 125.0 |

| C2/C6 (ortho-F) | 138.0 |

| C3/C5 (meta-F) | 140.0 |

| C4 (para-F) | 135.0 |

Note: The values presented are illustrative and based on typical ranges observed in computational studies. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound. The electron ionization mass spectrum of this compound is available in the NIST WebBook. nist.govnist.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. For instance, in a study involving a derivative of pentafluoroaniline, HRMS (DART) was used to confirm the elemental composition of the synthesized compound. acs.org

Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₂F₅N | nist.gov |

| Molecular Weight | 183.0788 g/mol | nist.gov |

| InChIKey | NOXLGCOSAFGMDV-UHFFFAOYSA-N | nist.gov |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystal. wikipedia.orgnih.gov The crystal structure of this compound has been determined, revealing a monoclinic crystal system with the space group Cc. iucr.orgiucr.org The analysis of the crystal structure provides valuable insights into the intermolecular interactions that govern the packing of the molecules in the solid state. iucr.orgiucr.org Oxidation of pentafluoroaniline can lead to the formation of other compounds, such as decafluoroazobenzene and octafluorophenazine, whose structures have also been elucidated by X-ray diffraction. rsc.orgrsc.org

Data Table: Crystal Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₂F₅N |

| Molecular Weight | 183.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a | 7.591 (2) Å |

| b | 13.311 (2) Å |

| c | 6.4023 (14) Å |

| β | 110.90 (2)° |

| Volume | 604.3 (2) ų |

| Z | 4 |

| Temperature | 100.0 (3) K |

The crystal packing of this compound is significantly influenced by intermolecular N-H...F hydrogen bonds. iucr.orgiucr.org These interactions link the molecules into polar sheets that are parallel to the (100) plane. iucr.orgresearchgate.net The geometry of these hydrogen bonds, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the D-H...A angle, has been precisely determined from the crystal structure data. iucr.orgiucr.org The presence and nature of N-H...F interactions are a subject of broader interest in the study of fluorinated organic compounds. ucla.edunih.gov

Data Table: Hydrogen-Bond Geometry in Crystalline this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H2···F3ⁱ | 0.91 (4) | 2.20 (4) | 3.086 (3) | 162 (4) |

| N1—H1···F4ⁱⁱ | 0.83 (4) | 2.40 (4) | 3.146 (2) | 151 (3) |

Symmetry codes: (i) x-1/2, y+1/2, z; (ii) x+1/2, y+1/2, z. Source: iucr.orgresearchgate.net

In addition to hydrogen bonding, the crystal structure of this compound is characterized by interactions between fluorine atoms and the perfluorophenyl ring, denoted as C-F...πF interactions. iucr.orgiucr.org These interactions involve the approach of a fluorine atom from one molecule to the centroid of the electron-deficient pentafluorophenyl ring of a neighboring molecule, with F...centroid distances measured at 3.21 and 3.25 Å. iucr.org Such interactions have also been observed in the crystal structures of related perfluorinated aromatic compounds. iucr.org

The hybridization state of the nitrogen atom in the amino group of this compound has been determined from the crystal structure data. The nitrogen atom deviates from the plane defined by the atoms it is bonded to by 0.19 (2) Å, indicating a slightly pyramidal geometry. iucr.orgiucr.orgresearchgate.net This deviation suggests that the hybridization of the nitrogen atom is intermediate between sp² and sp³, though it is described as having a slightly pyramidal sp² hybridization. iucr.orgiucr.orgresearchgate.net In a cocrystal with pentafluorophenol (B44920), where the amino nitrogen acts as a hydrogen bond acceptor, it exhibits sp³ hybridization. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, properties, and reactivity of molecules like this compound. wikipedia.org DFT calculations have been employed to study various aspects of this molecule, including its thermochemistry, vibrational spectra, and the stability of its radical anion. nih.govresearchgate.net For instance, DFT methods such as B3LYP and CamB3LYP have been used to calculate the potential energy surface and analyze the stability of the pentafluoroaniline radical anion. nsc.ruacs.org Furthermore, computational studies have been used to investigate the electrical and structural properties of fluoroanilines, with the aim of developing new conducting polymers. researchgate.net The interplay of different intermolecular forces, such as hydrogen bonding and π-π interactions, in the crystal structures of related compounds has also been explored with the aid of computational methods. acs.org

Equilibrium Geometry and Vibrational Frequencies

The molecular structure and vibrational characteristics of this compound have been extensively investigated using computational chemistry. elixirpublishers.com Theoretical calculations, primarily employing Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) methods, have been used to determine the molecule's equilibrium geometry. elixirpublishers.comelixirpublishers.com Basis sets such as 6-311++G(d,p) are typically utilized for these calculations to ensure high accuracy. elixirpublishers.comelixirpublishers.com

These computational studies calculate the optimized geometric parameters, such as bond lengths and angles, of the PFA molecule. Furthermore, they are used to compute the harmonic vibrational frequencies. elixirpublishers.com The results of these calculations have been compared with experimental data obtained from FT-IR and FT-Raman spectroscopy, showing good agreement between the predicted and observed frequencies. elixirpublishers.comelixirpublishers.com This correspondence validates the accuracy of the computational models used to describe the molecule.

Table 1: Computational Methods for Geometry and Frequency Analysis

| Analysis Type | Method | Basis Set |

|---|---|---|

| Equilibrium Geometry | DFT (B3LYP), HF | 6-311++G(d,p) |

Electronic Properties and Molecular Orbitals

The electronic properties of this compound are marked by two competing effects. researchgate.net The amino group (NH₂) acts as a sigma-pi electron donor, which tends to increase electron density at the ortho and para positions of the aromatic ring. researchgate.net Conversely, the five fluorine substituents are powerful electron-withdrawing groups due to their high electronegativity (inductive effect), while also donating some electron density through the pi system (resonance effect). researchgate.net

Computational studies investigate these properties through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that reveals the potential for charge transfer within the molecule. elixirpublishers.com This analysis helps in understanding the chemical reactivity and electronic transitions of PFA.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. For this compound, NBO analysis has been employed to investigate the stability arising from hyperconjugative interactions. researchgate.net

This method provides a detailed picture of the bonding and charge distribution, clarifying the influence of the fluorine atoms on the molecule's geometry and electronic properties. researchgate.net Theoretical studies have utilized NBO analysis to understand the intricate balance of electron donation from the amino group and electron withdrawal by the fluorinated ring. researchgate.netresearchgate.net

Reaction Mechanism Elucidation

Computational studies have been crucial in elucidating the reaction mechanisms involving this compound, particularly in the context of its radical anion. The radical anion is a key intermediate in the selective hydrodefluorination of polyfluoroarenes. acs.org Quantum chemical calculations have shown that the decay of the pentafluoroaniline radical anion occurs through a fast fragmentation process. acs.orgnsc.ruresearchgate.net

The proposed mechanism involves the elimination of a fluoride (B91410) ion (F⁻) from the ortho-position relative to the amino group. acs.orgnsc.ruresearchgate.net This fragmentation in a nonpolar solvent is facilitated by the stabilization of the departing fluoride anion through a binding interaction with a proton from the amino group. acs.orgnsc.ruresearchgate.net This intramolecular stabilization plays a key role in the reaction pathway.

Spectroscopic Property Prediction (IR, Raman)

A significant area of research for this compound involves the prediction and interpretation of its vibrational spectra. elixirpublishers.comresearchgate.netacs.org Experimental FT-IR and FT-Raman spectra have been recorded, typically in the ranges of 4000-400 cm⁻¹ and 3500-100 cm⁻¹ respectively. elixirpublishers.comelixirpublishers.com

To assign the observed vibrational modes, theoretical calculations are performed. Using methods like DFT (B3LYP) and HF with extended basis sets, researchers calculate the theoretical anharmonic infrared and Raman spectra. elixirpublishers.comresearchgate.netacs.org The potential energy distribution (PED) is analyzed to provide a detailed assignment of the fundamental vibrational modes. researchgate.net These theoretical spectra have shown very good agreement with experimental results, confirming the assignments and the accuracy of the computational methods. elixirpublishers.comelixirpublishers.comresearchgate.net

Table 2: Spectroscopic Analysis Summary

| Spectroscopic Technique | Typical Range | Computational Method for Prediction |

|---|---|---|

| FT-IR | 4000-400 cm⁻¹ | DFT (B3LYP), HF |

Stability of Radical Anions